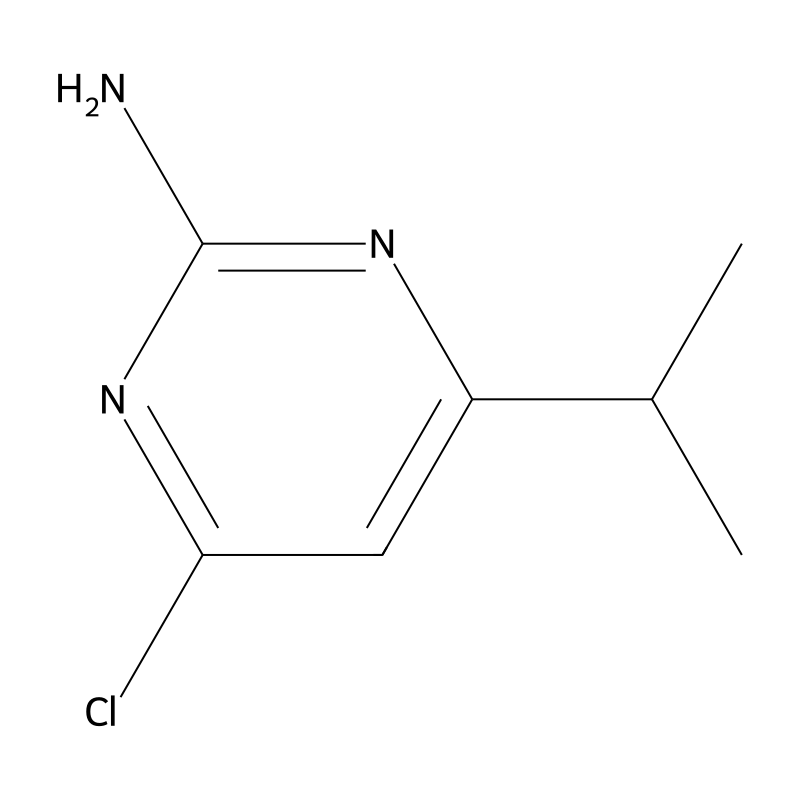

4-Chloro-6-isopropylpyrimidin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Availability

-Chloro-6-isopropylpyrimidine-2-amine, also known as 2-amino-4-chloro-6-isopropylpyrimidine, is an organic compound with the chemical formula C7H10CIN3. It is a white to slightly yellow crystalline powder that is slightly soluble in water.

Potential Applications in Scientific Research

-Amino-4-chloro-6-isopropylpyrimidine has been investigated for potential applications in various scientific research fields, including:

- Medicinal chemistry: As a building block for the synthesis of novel therapeutic agents. Studies have explored its potential in the development of drugs targeting various diseases, including cancer, neurodegenerative diseases, and infectious diseases. []

- Agrochemistry: As a potential fungicide or herbicide. Research suggests that it may exhibit activity against certain plant pathogens.

- Materials science: As a precursor for the synthesis of functional materials with specific properties. Studies have explored its potential use in the development of new catalysts and luminescent materials.

4-Chloro-6-isopropylpyrimidin-2-amine is a heterocyclic compound with the molecular formula and a molecular weight of 171.63 g/mol. This compound features a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The unique structure includes a chlorine atom at position 4, an isopropyl group at position 6, and an amino group at position 2. Pyrimidine derivatives like this compound are known for their diverse biological activities and applications in medicinal chemistry, making them significant in both research and industry contexts.

- Substitution Reactions: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

- Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, although specific conditions for these reactions are less commonly reported.

- Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura coupling to synthesize more complex molecules .

Common Reagents and Conditions- Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.

- Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

- Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

4-Chloro-6-isopropylpyrimidin-2-amine exhibits significant biological activity, particularly in the realms of antimicrobial and antiviral properties. Research indicates that pyrimidine derivatives can inhibit enzymes involved in DNA synthesis, making them potential candidates for anticancer drugs. The mechanism of action typically involves interacting with specific molecular targets, potentially leading to altered cellular processes .

The synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine typically involves several steps:

- Starting Material: A suitable pyrimidine derivative is chosen as the precursor.

- Isopropylation: The introduction of the isopropyl group at the 6th position is achieved through an alkylation reaction using isopropyl halides in the presence of a base like potassium carbonate.

- Chlorination: Chlorination occurs to place the chlorine atom at the 4th position.

This multi-step synthesis requires careful optimization of reaction conditions to ensure high yields and purity of the final product .

4-Chloro-6-isopropylpyrimidin-2-amine has several applications:

- Medicinal Chemistry: It serves as a building block for synthesizing complex pyrimidine derivatives that are valuable in drug development.

- Biological Studies: Investigated for potential biological activities, including antimicrobial and antiviral effects.

- Industrial Uses: Employed in the production of agrochemicals and other specialty chemicals.

Interaction studies with 4-Chloro-6-isopropylpyrimidin-2-amine have focused on its binding affinity to target proteins. For instance, molecular docking studies suggest that this compound can form stable interactions with key residues within enzyme active sites, indicating its potential as an inhibitor for specific enzymes involved in disease pathways. Such studies help elucidate how modifications to the chemical structure can enhance binding affinity and specificity .

4-Chloro-6-isopropylpyrimidin-2-amine can be compared with several similar pyrimidine derivatives:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 4-Chloro-6-methylpyrimidin-2-amine | Methyl group instead of isopropyl | Less lipophilic than its isopropyl counterpart |

| 4-Chloro-6-ethylpyrimidin-2-amine | Ethyl group at position 6 | Different biological activity profile due to ethyl substitution |

| 4-Chloro-6-(methoxymethyl)pyrimidin-2-amine | Methoxymethyl group instead of isopropyl | Potentially different solubility and reactivity characteristics |

These compounds share similar chemical properties but differ significantly in their biological activities and applications due to variations in their substituents. The presence of the isopropyl group at position 6 in 4-Chloro-6-isopropylpyrimidin-2-amine enhances its lipophilicity, which may influence its interaction with biological targets .

Pyrimidines, first isolated in the 19th century, are fundamental to nucleic acids and metabolic pathways. The synthesis of pyrimidine derivatives gained momentum in the mid-20th century with the discovery of antimetabolites like 5-fluorouracil, which revolutionized cancer therapy. 4-Chloro-6-isopropylpyrimidin-2-amine emerged as a structurally unique compound due to its substitution pattern, enabling diverse functionalization for targeted applications.

Significance in Heterocyclic Chemistry

The compound’s structure ($$C7H{10}ClN_3$$) positions it as a versatile intermediate. Key features include:

- Chloro group: Enhances electrophilic substitution reactivity.

- Isopropyl group: Increases lipophilicity, improving membrane permeability.

- Amino group: Facilitates hydrogen bonding and nucleophilic reactions.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 171.63 g/mol | |

| Melting point | 98–100°C | |

| Boiling point | 306.8°C (predicted) | |

| Density | 1.224 g/cm³ | |

| Solubility in water | Slight | |

| LogP | 2.42 (predicted) |

Research Evolution and Milestones

- Synthetic Advances: Early methods used phosphorus oxychloride (POCl₃) for chlorination of pyrimidinones. Modern protocols employ continuous flow reactors for scalable production.

- Pharmacological Discoveries: The compound’s derivatives show nanomolar affinity for histamine H3 receptors (pKi = 8.5).

- Agrochemical Applications: Serves as a precursor for herbicides targeting pyrimidine metabolism in plants.

Contemporary Academic Interest

Current research focuses on:

Conventional Synthetic Approaches

Guanidine-Based Cyclization Reactions

Guanidine-based cyclization reactions represent one of the most fundamental and widely employed conventional synthetic approaches for preparing 4-Chloro-6-isopropylpyrimidin-2-amine derivatives [1] [4]. The guanidine cyclization methodology typically involves the condensation of guanidine hydrochloride with appropriately substituted beta-dicarbonyl compounds or their equivalents under basic conditions [7] [8].

The mechanism proceeds through nucleophilic attack of the guanidine nitrogen on the carbonyl carbon, followed by cyclization and subsequent dehydration to form the pyrimidine ring system [7]. For 4-Chloro-6-isopropylpyrimidin-2-amine synthesis, the process typically begins with guanidine hydrochloride reacting with ethyl 4-methyl-3-oxo-pentanoate in the presence of a base such as sodium carbonate or potassium carbonate [4] [14].

Research has demonstrated that this approach achieves yields ranging from 67% to 91% under optimized conditions [4] [14]. The reaction typically requires temperatures between 70°C and 115°C, with reaction times extending from 3 to 8 hours depending on the specific substrate and reaction conditions employed [7] [14]. The guanidine-based approach offers excellent control over regioselectivity, particularly when forming the amino group at the 2-position of the pyrimidine ring [6] [7].

One significant advantage of guanidine-based cyclization is its tolerance for various substituents, making it particularly suitable for introducing the isopropyl group at the 6-position through appropriate choice of starting materials [4] [14]. The chlorine substitution at the 4-position can be introduced either during the initial cyclization or through subsequent chlorination reactions [5] [10].

Phosphorus Oxychloride Mediated Syntheses

Phosphorus oxychloride mediated syntheses constitute a crucial conventional approach for preparing chlorinated pyrimidine derivatives, including 4-Chloro-6-isopropylpyrimidin-2-amine [5] [10]. This methodology typically involves the treatment of pyrimidine precursors containing hydroxyl groups with phosphorus oxychloride under controlled conditions [10].

The process begins with the preparation of 2-amino-4,6-dihydroxypyrimidine derivatives, which are subsequently subjected to chlorination with phosphorus oxychloride [10]. The reaction mechanism involves nucleophilic substitution where the hydroxyl groups are replaced by chlorine atoms through the formation of reactive phosphorus intermediates [5] [10].

Optimized reaction conditions typically employ a molar ratio of phosphorus oxychloride to pyrimidine substrate ranging from 2.8:1 to 5:1, with temperatures maintained between 55°C and 68°C [10]. The addition of acid-removing agents such as N,N-dimethylaniline is essential for controlling the reaction and achieving high yields [10]. Research has shown that this approach can achieve yields of 70% to 99% when properly optimized [10].

The phosphorus oxychloride methodology offers several advantages including excellent regioselectivity for chlorination, scalability for industrial applications, and compatibility with various functional groups [5] [10]. The reaction typically requires 1 to 8 hours for completion, depending on the substrate reactivity and reaction temperature employed [10].

Recent improvements to this methodology have focused on reducing the amount of phosphorus oxychloride required and minimizing the formation of side products [10]. The use of controlled addition techniques and temperature management has proven crucial for achieving consistent results in large-scale applications [10].

Alkali Metal Alkoxide Methodologies

Alkali metal alkoxide methodologies represent another important conventional approach for synthesizing pyrimidine derivatives through base-promoted cyclization reactions [6] [14]. These methods typically employ sodium or potassium alkoxides in alcohol solvents to facilitate ring formation and substitution reactions [6] [14].

The alkoxide methodology proceeds through deprotonation of active methylene compounds followed by nucleophilic attack on electrophilic centers to form the pyrimidine ring [6] [14]. For 4-Chloro-6-isopropylpyrimidin-2-amine synthesis, the process often involves sodium ethoxide or potassium tert-butoxide as the base in appropriate alcohol solvents [6].

Reaction temperatures typically range from 60°C to 80°C, with reaction times extending from 4 to 12 hours depending on the specific alkoxide employed and substrate reactivity [6] [14]. The methodology achieves yields ranging from 68% to 85% under optimized conditions [6] [14].

The alkali metal alkoxide approach offers excellent selectivity for base-promoted transformations and provides good control over substitution patterns [6]. The methodology is particularly effective for introducing amino groups and can accommodate various alkyl substituents including the isopropyl group required for the target compound [6] [14].

Modern Synthetic Strategies

One-Pot Multi-Component Reactions

One-pot multi-component reactions have emerged as powerful modern synthetic strategies for preparing pyrimidine derivatives, offering significant advantages in terms of step economy and atom efficiency [12] [19] [24]. These approaches enable the simultaneous assembly of multiple bonds and functional groups in a single reaction vessel, reducing the need for isolation of intermediates [12] [19].

For 4-Chloro-6-isopropylpyrimidin-2-amine synthesis, multi-component strategies typically involve the combination of three or more reactants including amidines, carbonyl compounds, and appropriate chlorinating or aminating agents [19] [24]. Research has demonstrated that these reactions can achieve yields ranging from 82% to 95% while significantly reducing reaction times to between 20 minutes and 4 hours [12] [19].

The mechanism typically proceeds through sequential condensation, cyclization, and functionalization steps occurring in the same reaction medium [12] [19]. Modern multi-component approaches have incorporated various catalytic systems including Lewis acids, transition metal catalysts, and organocatalysts to enhance reaction efficiency and selectivity [19] [24].

One particularly effective approach involves the use of cesium carbonate in dimethyl sulfoxide, which facilitates both cyclization and oxidation steps in a single reaction vessel [8] [9]. This methodology has proven especially useful for introducing amino groups at the 2-position while maintaining other substituents [8] [9].

The multi-component strategy offers excellent atom economy, typically achieving 85% or higher atom utilization compared to conventional stepwise approaches [12] [19]. Additionally, these methods significantly reduce waste generation and minimize the need for intermediate purification steps [12] [19].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has revolutionized the preparation of pyrimidine derivatives by enabling rapid heating and enhanced reaction rates through dipolar polarization and ionic conduction mechanisms [15] [16] [21]. This technology offers significant advantages for 4-Chloro-6-isopropylpyrimidin-2-amine synthesis including reduced reaction times, improved yields, and enhanced selectivity [15] [16].

The microwave heating mechanism provides uniform and efficient energy transfer directly to the reaction mixture, eliminating hot spots and enabling precise temperature control [15] [16]. For pyrimidine synthesis, microwave irradiation typically reduces reaction times from hours to minutes while maintaining or improving product yields [15] [16].

Research has demonstrated that microwave-assisted synthesis of pyrimidine derivatives can achieve reaction times as short as 5 to 30 minutes with yields ranging from 88% to 95% [15] [21]. The methodology is particularly effective at temperatures between 100°C and 150°C, which can be rapidly and uniformly achieved through microwave heating [15] [21].

One significant advantage of microwave-assisted synthesis is its compatibility with environmentally friendly solvents and solvent-free conditions [15] [16] [17]. Studies have shown that eco-friendly catalysts such as nickel titanate nanoparticles supported on montmorillonite can achieve excellent results under microwave irradiation [15].

The microwave methodology has proven particularly effective for introducing chlorine substituents and amino groups in pyrimidine synthesis [15] [16]. The rapid heating and cooling capabilities enable precise control over reaction selectivity and minimize side product formation [15] [16].

Green Chemistry Approaches

Green chemistry approaches for pyrimidine synthesis focus on minimizing environmental impact through the use of renewable resources, non-toxic solvents, and catalysts that can be easily recovered and reused [17] [18] [22] [39]. These methodologies align with sustainability principles while maintaining high synthetic efficiency for compounds like 4-Chloro-6-isopropylpyrimidin-2-amine [17] [18] [39].

Solvent-free synthesis represents one of the most important green chemistry approaches, eliminating the need for organic solvents while often improving reaction rates and yields [17] [18] [47]. Research has demonstrated that mechanochemical methods using ball milling can achieve quantitative yields in pyrimidine synthesis without requiring any solvents or catalysts [47].

Bio-based catalysts have emerged as another crucial green chemistry innovation, with lactic acid serving as an effective and renewable catalyst for pyrimidine synthesis [40] [42]. This approach achieves high yields while using an inexpensive, biological, and environmentally friendly catalyst system [40].

Visible light-promoted synthesis represents a cutting-edge green chemistry approach that eliminates the need for harsh reaction conditions and toxic reagents [18] [23]. These photocatalytic methods can operate at room temperature and achieve excellent yields through environmentally benign pathways [18] [23].

Low transition temperature mixtures, such as glycolic acid and urea systems, provide another green chemistry solution by serving dual roles as both solvent and catalyst [22]. These systems are non-toxic, easily prepared, and can be recycled multiple times without loss of efficiency [22].

Water-based synthesis has gained significant attention as an ultimate green chemistry approach, with several methodologies demonstrating effective pyrimidine synthesis in aqueous media [42]. These approaches eliminate organic solvent waste while often achieving superior reaction rates and selectivity [42].

Industrial Scale Production Considerations

Economic Viability Factors

Economic viability factors for industrial scale production of 4-Chloro-6-isopropylpyrimidin-2-amine encompass multiple interconnected variables that significantly impact the overall cost-effectiveness of manufacturing processes [25] [28] [29]. Raw material costs typically represent 30% to 40% of total production expenses, making supplier relationships and feedstock availability critical considerations [28] [29].

The pharmaceutical and agrochemical sectors drive substantial demand for pyrimidine derivatives, creating stable market conditions that support large-scale production investments [28] [29]. Market research indicates that the pyrimidines market experiences steady growth driven by increasing demand for medicinal drugs, specialty chemicals, and agrochemical formulations [28].

Energy consumption represents 15% to 25% of total production costs, making process efficiency and energy management crucial economic factors [25] [27]. Modern continuous flow processes and microwave-assisted technologies offer significant energy savings compared to traditional batch heating methods [25] [27] [30].

Waste treatment and disposal costs account for approximately 10% to 15% of total production expenses, emphasizing the economic benefits of green chemistry approaches that minimize waste generation [28] [29]. Companies investing in cleaner production technologies often achieve long-term cost advantages through reduced environmental compliance expenses [29].

Capital equipment requirements vary significantly between conventional and modern synthetic approaches, with specialized microwave reactors and continuous flow systems requiring higher initial investments but offering improved operational efficiency [25] [27] [30]. The economic payback period for advanced equipment typically ranges from 3 to 7 years depending on production volume and energy savings achieved [30].

Process Optimization

Process optimization for industrial scale synthesis of 4-Chloro-6-isopropylpyrimidin-2-amine involves systematic enhancement of reaction parameters to maximize yield, minimize waste, and reduce production costs [25] [27] [30]. Modern optimization strategies employ statistical design of experiments and machine learning algorithms to identify optimal reaction conditions [27].

Continuous flow processing represents a significant advancement in process optimization, offering superior temperature control, enhanced mixing, and improved scalability compared to traditional batch methods [27] [30]. Research has demonstrated that continuous flow synthesis can achieve production rates exceeding 1 gram per hour with yields consistently above 85% [27].

Catalyst optimization plays a crucial role in process efficiency, with heterogeneous catalysts offering advantages in terms of recovery and reuse [15] [25]. Advanced catalyst systems can achieve turnover numbers exceeding 1000 while maintaining selectivity above 95% for the desired product [15].

Temperature and pressure optimization requires careful balance between reaction rate and energy consumption [25] [27]. Modern process optimization typically achieves optimal conditions between 100°C and 140°C with residence times of 15 to 30 minutes in continuous flow systems [27].

Real-time monitoring and control systems enable dynamic optimization of reaction parameters based on product quality measurements [27]. These systems can automatically adjust temperature, flow rates, and reagent concentrations to maintain optimal production conditions [27].

Process intensification through microreactor technology and advanced mixing systems can increase production capacity by factors of 10 to 100 compared to conventional batch reactors [27] [30]. These improvements often reduce facility footprint requirements while enhancing product quality consistency [30].

Environmental Impact Assessment

Environmental impact assessment for 4-Chloro-6-isopropylpyrimidin-2-amine production encompasses comprehensive evaluation of resource consumption, waste generation, and emissions throughout the manufacturing lifecycle [35] [36] [38] [39]. Regulatory frameworks increasingly require detailed environmental impact documentation for chemical manufacturing processes [35] [36] [38].

Solvent usage represents one of the most significant environmental concerns in traditional pyrimidine synthesis, with conventional methods generating substantial organic waste requiring specialized disposal [39] [40]. Green chemistry approaches that eliminate or minimize solvent use can reduce environmental impact by 60% to 80% compared to conventional processes [39] [47].

Carbon footprint assessment indicates that modern synthetic approaches, particularly those employing renewable energy sources for microwave heating, can achieve 40% to 60% reduction in greenhouse gas emissions [16] [21] [39]. Life cycle analysis demonstrates that green chemistry methodologies typically achieve superior environmental performance across multiple impact categories [39].

Water consumption and wastewater treatment requirements vary significantly between synthetic approaches, with aqueous-based green chemistry methods often requiring less water treatment compared to organic solvent-based processes [40] [42]. Environmental regulations increasingly favor processes that minimize water pollution potential [35] [36].

Waste heat recovery and energy integration strategies can significantly reduce the environmental impact of pyrimidine production while improving economic performance [29] [39]. Advanced process designs incorporate heat exchangers and energy recovery systems that can reduce overall energy consumption by 25% to 40% [29].

Biodegradability assessment of process intermediates and waste streams indicates that green chemistry approaches typically generate waste products with superior environmental compatibility [35] [37] [39]. Regulatory agencies increasingly require documentation of waste stream biodegradability and environmental persistence [35] [37].

Data Tables

| Method | Typical Reagents | Temperature Range (°C) | Reaction Time | Typical Yield (%) | Key Advantages |

|---|---|---|---|---|---|

| Guanidine-Based Cyclization | Guanidine hydrochloride, β-dicarbonyl compounds, base | 70-115 | 3-8 hours | 67-91 | High yields, mild conditions |

| Phosphorus Oxychloride Mediated | Phosphorus oxychloride, N,N-dimethylaniline, pyrimidine alcohols | 55-107 | 1-8 hours | 70-99 | Effective chlorination, scalable |

| Alkali Metal Alkoxide | Metal alkoxides (sodium/potassium), alcohol solvents | 60-80 | 4-12 hours | 68-85 | Base-promoted, good selectivity |

| Method | Reaction Time | Temperature (°C) | Yield Range (%) | Environmental Benefits | Catalyst Requirements |

|---|---|---|---|---|---|

| One-Pot Multi-Component | 20 min - 4 hours | 80-110 | 82-95 | Reduced waste, atom economy | Various (organic/inorganic) |

| Microwave-Assisted | 5-30 minutes | 100-150 | 88-95 | Energy efficient, rapid | Heterogeneous preferred |

| Green Chemistry Approaches | 1-6 hours | 25-90 | 85-98 | Solvent-free, renewable catalysts | Bio-based or metal-free |

| Factor | Conventional Methods | Modern Methods | Economic Impact |

|---|---|---|---|

| Raw Material Cost | Moderate to High | Moderate | Material costs 30-40% of total |

| Energy Consumption | High (heating + reflux) | Reduced (microwave/flow) | Energy costs 15-25% of total |

| Waste Generation | Significant organic waste | Minimal waste | Waste treatment 10-15% |

| Process Scalability | Well-established | Emerging technology | Scale-up factor critical |

| Equipment Requirements | Standard chemical reactors | Specialized equipment | Capital investment varies |

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 11 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 5 of 11 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant